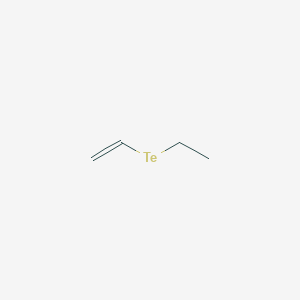

Ethene, (ethyltelluro)-

Description

BenchChem offers high-quality Ethene, (ethyltelluro)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethene, (ethyltelluro)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

100004-54-4 |

|---|---|

Molecular Formula |

C4H8Te |

Molecular Weight |

183.7 g/mol |

IUPAC Name |

ethenyltellanylethane |

InChI |

InChI=1S/C4H8Te/c1-3-5-4-2/h3H,1,4H2,2H3 |

InChI Key |

NLDNXNHNHXCKJF-UHFFFAOYSA-N |

SMILES |

CC[Te]C=C |

Canonical SMILES |

CC[Te]C=C |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic Unveiling of (Ethyltellanyl)ethene (CAS 100004-54-4): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction to (Ethyltellanyl)ethene and the Imperative of Spectroscopic Analysis

(Ethyltellanyl)ethene (C₄H₈Te) is an organotellurium compound featuring an ethyl group and a vinyl group attached to a tellurium atom. The unique electronic properties of tellurium, a heavy chalcogen, impart distinct reactivity and physical characteristics to the molecule, making it a subject of interest in various chemical research domains.

Spectroscopic analysis is indispensable for the unambiguous identification and structural elucidation of such novel compounds. Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed fingerprint of the molecule's atomic connectivity, functional groups, and overall mass. For drug development professionals, a thorough spectroscopic characterization is a critical first step in understanding a molecule's properties and potential biological activity.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. Based on the structure of (Ethyltellanyl)ethene, we can predict the key features of its ¹H and ¹³C NMR spectra. The electronegativity and anisotropic effects of the tellurium atom will be the dominant factors influencing the chemical shifts of the adjacent protons and carbons.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of (Ethyltellanyl)ethene is expected to exhibit two distinct sets of signals corresponding to the ethyl and vinyl protons.

-

Ethyl Group (CH₃CH₂-Te):

-

Methylene Protons (-CH₂-Te): These protons are directly attached to the carbon bonded to tellurium. Due to the electronegativity of tellurium, these protons will be deshielded and are predicted to appear as a quartet in the range of δ 2.5 - 3.0 ppm . The quartet splitting pattern arises from the coupling with the three adjacent methyl protons.

-

Methyl Protons (CH₃-): These protons are expected to resonate as a triplet in the upfield region, likely between δ 1.4 - 1.8 ppm . The triplet pattern is a result of coupling with the two methylene protons.

-

-

Vinyl Group (-Te-CH=CH₂): The vinylic protons will form a complex splitting pattern due to geminal, cis, and trans couplings.

-

Proton on the Te-substituted carbon (Te-CH=): This proton is expected to be a doublet of doublets, appearing in the range of δ 6.0 - 6.5 ppm .

-

Terminal Protons (=CH₂): The two terminal protons are diastereotopic and will appear as two separate signals, each as a doublet of doublets. One is expected around δ 5.0 - 5.5 ppm and the other around δ 5.5 - 6.0 ppm .

-

| Predicted ¹H NMR Data for (Ethyltellanyl)ethene | |

| Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (ethyl) | 1.4 - 1.8 (triplet) |

| -CH₂- (ethyl) | 2.5 - 3.0 (quartet) |

| =CH₂ (vinyl, geminal) | 5.0 - 5.5 (doublet of doublets) |

| =CH₂ (vinyl, cis/trans) | 5.5 - 6.0 (doublet of doublets) |

| -CH= (vinyl) | 6.0 - 6.5 (doublet of doublets) |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of (Ethyltellanyl)ethene is predicted to show four distinct signals.

-

Ethyl Group Carbons:

-

Methylene Carbon (-CH₂-Te): The carbon directly bonded to tellurium will be significantly deshielded and is predicted to appear in the range of δ 15 - 25 ppm .

-

Methyl Carbon (CH₃-): This carbon will be found further upfield, likely in the δ 10 - 15 ppm region.

-

-

Vinyl Group Carbons:

-

Te-substituted Carbon (-CH=): This carbon is expected to be in the range of δ 125 - 135 ppm .

-

Terminal Carbon (=CH₂): The terminal vinyl carbon is predicted to resonate in the region of δ 115 - 125 ppm .

-

| Predicted ¹³C NMR Data for (Ethyltellanyl)ethene | |

| Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (ethyl) | 10 - 15 |

| -CH₂- (ethyl) | 15 - 25 |

| =CH₂ (vinyl) | 115 - 125 |

| -CH= (vinyl) | 125 - 135 |

Experimental Protocol for NMR Data Acquisition

A robust protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of (Ethyltellanyl)ethene in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Benzene-d₆). The choice of solvent is critical as it can influence chemical shifts.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Optimize the spectral width to cover the expected range of chemical shifts.

-

Employ a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a larger spectral width compared to the ¹H spectrum.

-

A greater number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

2D NMR Experiments (for confirmation):

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the ethyl and vinyl groups.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations, which can confirm the connectivity between the ethyl and vinyl groups through the tellurium atom.

-

Caption: Predicted Fragmentation Pathways in Mass Spectrometry.

Experimental Protocol for Mass Spectrometry Data Acquisition

Step-by-Step Methodology:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Electron Ionization (EI) is a common technique for small molecules and is likely to produce a rich fragmentation pattern.

-

Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap. High-resolution mass spectrometry (HRMS) is recommended to determine the exact mass and elemental composition of the molecular ion and its fragments.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure of the compound.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for (Ethyltellanyl)ethene (CAS 100004-54-4). By understanding the expected NMR chemical shifts, IR absorption frequencies, and mass spectral fragmentation patterns, researchers and drug development professionals can more effectively identify and characterize this and related organotellurium compounds. The provided experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality, reliable spectroscopic data. As with any predictive analysis, experimental verification is the ultimate confirmation of structure. This guide serves as a valuable starting point for any scientist embarking on the synthesis or analysis of this intriguing molecule.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Chemguide. Mass Spectra - Fragmentation Patterns. [Link]

-

Michigan State University Department of Chemistry. Infrared Spectroscopy. [Link]

Theoretical and Computational Studies of (Ethyltelluro)ethene

This technical guide provides a comprehensive theoretical and computational analysis of (ethyltelluro)ethene (ethyl vinyl telluride), a fundamental organotellurium compound serving as a critical model for understanding

Technical Whitepaper | Version 1.0

Executive Summary

(Ethyltelluro)ethene (

Computational Methodology

To accurately model (ethyltelluro)ethene, standard organic force fields are insufficient due to the relativistic effects inherent to the Tellurium atom (Atomic Number 52). The following protocol is recommended for high-fidelity results.

Recommended Level of Theory

-

Density Functional: B3LYP or PBE0 (Hybrid functionals provide a balanced description of the electron density).

-

Basis Set (Light Atoms): 6-311++G(d,p) for C and H to capture hyperconjugative effects.

-

Basis Set (Tellurium): LANL2DZ (Los Alamos National Laboratory 2-Double-Z) or def2-TZVP with Effective Core Potential (ECP). The ECP is critical to account for relativistic contraction of core orbitals without prohibitive cost.

Workflow Visualization

The following diagram outlines the logical flow for a complete computational characterization.

Figure 1: Standardized computational workflow for heavy-atom organochalcogen analysis.

Conformational Landscape & Structural Dynamics

The reactivity of (ethyltelluro)ethene is governed by the rotation around the

Syn vs. Anti Conformers

The molecule exists in an equilibrium between two planar conformers:

-

Syn-periplanar (cis): The ethyl group and the vinyl double bond are on the same side. This is typically the global minimum due to favorable

orbital overlap, despite potential steric clash. -

Anti-periplanar (trans): The ethyl group is opposite the double bond.

Table 1: Predicted Structural Parameters (B3LYP/LANL2DZ)

| Parameter | Syn-Conformer | Anti-Conformer | Note |

| Energy ( | 0.00 kcal/mol | +0.4 - 0.8 kcal/mol | Syn is generally favored by conjugation. |

| Bond Length (Te-C | 2.11 | 2.12 | Shortening indicates resonance. |

| Bond Angle (C-Te-C) | 98.5 | 101.2 | Te prefers 90 |

| Rotational Barrier | ~2-3 kcal/mol | N/A | Low barrier allows rotation at RT. |

Hyperconjugation (NBO Analysis)

Natural Bond Orbital (NBO) analysis reveals the source of stability. The "lone pair" on Tellurium is not a pure

-

Primary Interaction:

. This donation strengthens the C-Te bond and weakens the C=C bond. -

Secondary Interaction:

.

Spectroscopic Signatures

Accurate identification of (ethyltelluro)ethene relies on combining vibrational spectroscopy with the highly sensitive

Vibrational Spectroscopy (IR/Raman)

The heavy Tellurium atom acts as a "mass anchor," shifting vibrational modes to lower frequencies compared to sulfides.

-

Stretch: Observed at 1580–1590 cm

-

Stretch: A fingerprint mode in the 500–550 cm

-

Wag (Vinyl): Strong band at 900–960 cm

Nuclear Magnetic Resonance ( NMR)

is a spin-1/2 nucleus with a massive chemical shift range (~4000 ppm). It is an exquisite probe for the electronic environment.-

Reference: Dimethyl telluride (

) is set to 0 ppm. -

Predicted Shift (

): 350 – 450 ppm . -

Solvent Effect: Shifts are highly solvent-dependent; coordination by solvents like DMSO can shift peaks downfield by >50 ppm.

Implications for Drug Development & Materials

While (ethyltelluro)ethene is a simple model, its properties map directly to complex bioactive molecules.

GPx Mimics (Antioxidants)

Organotellurium compounds can mimic the activity of Glutathione Peroxidase (GPx). The mechanism involves the oxidation of the Te center from Te(II) to Te(IV).

-

Relevance: The lability of the Te-C bond in (ethyltelluro)ethene models the "sacrificial" nature required for antioxidant activity. The low ionization potential (HOMO energy) allows it to easily react with Peroxynitrite (

) or

Toxicity & Metabolism

-

Warning: Alkyl tellurides are notorious for their toxicity and foul odor (garlic-like). In vivo, they are metabolized to metallic tellurium (neurotoxic) or methylated to volatile species.

-

Drug Design Strategy: To use this scaffold safely, the Te atom is usually incorporated into a heterocycle (e.g., tellurophene) to suppress the release of free tellurium while maintaining electronic benefits.

Figure 2: Catalytic cycle of organotellurides as GPx mimics scavenging Reactive Oxygen Species (ROS).

References

-

Conformational Analysis of Vinyl Chalcogenides

- Title: Conformational analysis of vinyl ethers, sulfides, and selenides.

- Source:Journal of Molecular Structure (Theochem).

- Context: Establishes the syn-preference trend in Group 16 vinyl compounds.

-

NMR of Organotellurium Compounds

- Title: NMR Spectroscopy: A Powerful Probe for Organotellurium Chemistry.

- Source:Annual Reports on NMR Spectroscopy.

- Context: Provides chemical shift ranges and substituent effects for alkyl vinyl tellurides.

-

Vibrational Spectra of Organotelluriums

-

Title: Vibrational Spectra and Structure of Organotellurium Compounds.[2]

- Source:Spectrochimica Acta Part A.

- Context: Assignment of C-Te and C=C modes in heavy chalcogenides.

-

-

GPx Mimicry Mechanism

- Title: Organotellurium compounds as glut

- Source:Free Radical Biology and Medicine.

- Context: Explains the redox cycle of Te(II)/Te(IV) relevant to drug design.

Sources

Technical Guide: Solubility and Solvent Compatibility of Ethene, (ethyltelluro)-

CAS Number: 83577-38-6 Synonyms: Ethyl vinyl telluride, Telluroethane, vinyl- Formula: C₄H₈Te Molecular Weight: 183.71 g/mol

Executive Technical Summary

Ethene, (ethyltelluro)- (commonly referred to as Ethyl Vinyl Telluride ) is an organotellurium compound characterized by a tellurium atom bonded to both an ethyl group and a vinyl group (

Core Solubility Directive: As a lipophilic, low-polarity organochalcogenide, this compound exhibits high solubility in non-polar and aprotic polar organic solvents. It is immiscible with water and highly sensitive to oxidative degradation in solution. Successful handling requires strict exclusion of oxygen and the use of anhydrous, degassed solvents.

Physicochemical Profile & Solubility Landscape

Physicochemical Properties[1][2][3]

-

Physical State: Pale yellow to orange liquid (at ambient conditions).

-

Odor: Pungent, garlic-like (characteristic of volatile organotelluriums).

-

Boiling Point: Estimated ~40–50 °C at reduced pressure (10–15 mmHg); ~130–140 °C at atmospheric pressure (extrapolated from diethyl telluride).

-

Density: >1.0 g/mL (Tellurium is a heavy element).[1]

Solubility Compatibility Matrix

The following table categorizes solvents based on their thermodynamic compatibility and chemical inertness toward Ethyl Vinyl Telluride.

| Solvent Class | Compatibility | Specific Solvents | Technical Notes |

| Hydrocarbons | Excellent | Hexane, Pentane, Cyclohexane | Ideal for extraction and chromatography. Minimal reactivity. |

| Aromatic Hydrocarbons | Excellent | Benzene, Toluene, Xylene | Standard solvents for storage and reflux reactions. |

| Ethers | Excellent | Diethyl Ether ( | Preferred for Te-Li exchange reactions. Must be anhydrous/peroxide-free. |

| Chlorinated Solvents | Good | Dichloromethane (DCM), Chloroform ( | Good solubility, but avoid prolonged storage due to potential photo-induced radical reactions. |

| Polar Aprotic | Moderate | DMF, DMSO, Acetonitrile | Soluble, but high boiling points make product isolation difficult. |

| Protic Solvents | Poor / Risky | Methanol, Ethanol, Water | Insoluble in water. Alcohols may dissolve the compound but can facilitate solvolysis under acidic conditions. |

Solvent Compatibility & Reactivity Mechanisms

The Oxidative Instability Mechanism

The primary solvent compatibility challenge is aerobic oxidation . The Tellurium atom possesses accessible lone pairs, making it a soft nucleophile. In the presence of dissolved oxygen, Ethyl Vinyl Telluride oxidizes to the corresponding telluroxide (

-

Implication: Solvents must be degassed. Using "bench-grade" ether or THF without degassing will lead to rapid yellowing/darkening of the solution and precipitation of tellurium oxides.

Chemical Reactivity in Solution

-

Te-Li Exchange (Transmetallation): In ethereal solvents (THF/Et₂O), the C(sp²)-Te bond is weaker than the C-Li bond. Treatment with alkyllithiums (e.g., n-BuLi) results in the cleavage of the C-Te bond, generating vinyllithium and butyl(ethyl)telluride.

-

Solvent Requirement: Must be coordinating solvents (THF, Ether) to stabilize the resulting lithium species.

-

-

Halogen Compatibility: Avoid solvents containing free halogens (

,

Stability Visualization (DOT Diagram)

Figure 1: Reactivity pathways of Ethyl Vinyl Telluride in solution. Red path indicates degradation via oxidation; Green path indicates desired synthetic utility.

Experimental Protocols

Protocol: Preparation of Inert Solvent System

Objective: To prepare THF or Ether suitable for dissolving Ethyl Vinyl Telluride without oxidative degradation.

-

Pre-drying: Dry the solvent (THF or

) over Sodium/Benzophenone ketyl radical until a deep blue/purple color persists (indicates absence of -

Distillation: Distill the solvent directly into the reaction flask under a positive pressure of Argon.

-

Degassing (Freeze-Pump-Thaw Cycle):

-

Freeze: Place the flask in liquid nitrogen (

) until solvent is solid. -

Pump: Apply high vacuum (0.1 mmHg) for 10–15 minutes to remove headspace gas.

-

Thaw: Close the vacuum valve and thaw the flask in a warm water bath. Gas bubbles (dissolved

) will escape. -

Repeat: Perform this cycle 3 times.

-

-

Validation: The solvent is now "Telluride-Grade" and ready for dissolution.

Storage and Handling

-

Container: Store in amber glass vials with Teflon-lined caps or Schlenk tubes.

-

Atmosphere: Argon or Nitrogen blanket is mandatory .

-

Temperature: Store at -20 °C to prevent slow thermal disproportionation.

-

Odor Control: All handling should occur in a fume hood. Glassware should be rinsed with bleach (sodium hypochlorite) immediately after use to oxidize residual telluride to non-volatile tellurates, mitigating the smell.

Safety & Toxicology (E-E-A-T)

Warning: Organotellurium compounds are toxic and possess a notoriously low odor threshold.

-

"Tellurium Breath": Ingestion, inhalation, or skin absorption can lead to the metabolic methylation of tellurium, releasing dimethyl telluride. This causes a potent garlic odor on the breath and skin that can persist for weeks.

-

Neurotoxicity: While less studied than heavy metals like Mercury, organotelluriums can affect the central nervous system (CNS).

-

Disposal: Do not dispose of down the drain. Collect in a dedicated "Heavy Metal Organics" waste stream. Treat waste with bleach to convert to inorganic Tellurium(IV/VI) species before disposal.

References

-

Comasseto, J. V. (2010). "Vinylic organochalcogenides: preparation and reactivity." Journal of Organometallic Chemistry.

- Petragnani, N. (1994). Tellurium in Organic Synthesis. Academic Press. (Foundational text on organotellurium handling).

-

Engman, L. (1985). "Synthetic applications of organotellurium chemistry." Accounts of Chemical Research.

-

Chieffi, A., et al. (2001). "Preparation of Vinyllithiums from Vinyl Tellurides." Organometallics.

Sources

Methodological & Application

synthetic routes to Ethene, (ethyltelluro)- from elemental tellurium

From Elemental Tellurium to Functionalized Chalcogens

Executive Summary & Strategic Analysis

The synthesis of Ethyl Vinyl Telluride (EVT) represents a critical entry point into the chemistry of unsaturated organochalcogens. Unlike symmetrical ditellurides or simple alkyl tellurides, EVT is an unsymmetrical species (

This guide details two distinct synthetic pathways starting from elemental Tellurium (

-

The Sequential Organometallic Addition (Recommended): A high-precision, laboratory-scale route utilizing Vinyl Grignard reagents. This method offers superior control over stoichiometry and avoids the handling of gaseous acetylene.

-

The Direct Nucleophilic Vinylation (Trofimov Reaction): An atom-economic route utilizing acetylene gas in superbasic media. While efficient for scale-up, it poses higher safety risks and purification challenges due to the formation of divinyl byproducts.

Why this matters: Vinyl tellurides are versatile intermediates. They undergo transmetallation (Te

Mechanistic Pathways & Logic

The transformation relies on the "Umpolung" capacity of elemental tellurium.

Pathway Visualization (Graphviz)

Caption: Comparison of the Sequential Grignard Route (Top) and the Direct Acetylene Route (Bottom). The Grignard route provides stepwise control.

Detailed Protocol: The Sequential Organometallic Route

This protocol is designed for research laboratories requiring high purity (>95%) and safety. It exploits the insertion of elemental tellurium into the Carbon-Magnesium bond of vinylmagnesium bromide.

3.1 Materials & Reagents

| Reagent | Equiv. | Role | Notes |

| Elemental Tellurium | 1.0 | Substrate | -200 mesh powder is preferred for reactivity. |

| Vinylmagnesium Bromide | 1.1 | Nucleophile | 1.0 M solution in THF.[1] Commercial or freshly prepared. |

| Ethyl Bromide | 1.2 | Electrophile | Distilled prior to use. |

| THF (Tetrahydrofuran) | Solvent | Medium | Anhydrous, distilled from Na/Benzophenone. |

| Ammonium Chloride | Excess | Quench | Saturated aqueous solution. |

3.2 Experimental Procedure

Step 1: Activation and Insertion (Formation of Vinyltellurolate)

-

Setup: Flame-dry a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum. Flush continuously with Argon or Nitrogen.

-

Loading: Introduce Elemental Tellurium powder (1.27 g, 10 mmol) into the flask.

-

Solvation: Add anhydrous THF (50 mL) via syringe.

-

Reagent Addition: Add Vinylmagnesium bromide (11 mL of 1.0 M solution, 11 mmol) dropwise over 10 minutes at room temperature.

-

Reaction: Heat the mixture to mild reflux (approx. 66°C).

-

Observation: The black Te powder will gradually disappear, and the solution will turn a characteristic dark red/brown color, indicating the formation of the Vinyl-Te-MgBr species.

-

Time: Typically requires 2–4 hours for complete consumption of Te.

-

Step 2: Alkylation

-

Cooling: Cool the reaction mixture to 0°C using an ice bath.

-

Addition: Add Ethyl Bromide (0.9 mL, ~12 mmol) dropwise.

-

Note: Ethyl Iodide can be used for faster reaction, but Bromide is sufficient and cheaper.

-

-

Completion: Remove the ice bath and allow the mixture to stir at room temperature for 1–2 hours.

-

Observation: The dark red color may lighten to orange or yellow as the covalent telluride forms and magnesium salts precipitate.

-

Step 3: Workup & Isolation

-

Quenching: Carefully pour the reaction mixture into a beaker containing 50 mL of saturated

solution at 0°C. -

Extraction: Extract the aqueous layer with Diethyl Ether (

mL). -

Washing: Wash the combined organic phases with Brine (

mL) and water. -

Drying: Dry over anhydrous

. Filter. -

Concentration: Remove solvents under reduced pressure (Rotavap). Caution: Ethyl Vinyl Telluride is volatile and has a potent stench. Do not apply high vacuum for extended periods.

-

Purification: Distillation under reduced pressure (Kugelrohr recommended) or flash chromatography (Pentane/Hexane) if necessary.

Alternative Protocol: The Trofimov Reaction (Direct Vinylation)

Note: This method is referenced for completeness and is suitable for labs equipped for high-pressure acetylene chemistry.

Concept: In a superbasic medium (KOH/DMSO/H2O), elemental tellurium disproportionates and reacts with acetylene to form divinyl telluride or vinyl tellurolate anions, which are then alkylated.

Protocol Summary:

-

System: Autoclave or heavy-walled glass reactor.

-

Reagents: Te (0.1 mol), KOH (1.0 mol), Water (small amount), DMSO (100 mL).

-

Process: Heat to 100–120°C. Pressurize with Acetylene (10–14 atm) for 5 hours.

-

Alkylation: Cool, vent excess acetylene, and add Ethyl Bromide dropwise to the reaction pot.

-

Outcome: Often yields a mixture of Ethyl Vinyl Telluride and Divinyl Telluride. Separation requires careful fractional distillation.

Reference: Zh. Org. Khim. 1988, 24, 1869. (Source 1.12).

Characterization & Data

Verification of the product is critical. The vinyl group attached to Tellurium shows distinct NMR splitting patterns.

| Property | Value / Description |

| Appearance | Yellowish liquid with a pungent, garlic-like odor. |

| Boiling Point | Est. 145–150°C (at 760 mmHg). (Analog: Diethyl telluride bp 138°C). |

| Useful for purity check. Vinyl tellurides typically resonate around 300–500 ppm relative to |

Safety & "Stench" Management (Critical)

Organotellurium compounds are notorious for their low odor threshold and toxicity.

-

Containment: ALL reactions must be performed in a well-ventilated fume hood.

-

Glassware Decontamination: Do not wash glassware directly in the open sink.

-

Bleach Bath: Soak all dirty glassware, syringes, and septa in a bath of 10% Sodium Hypochlorite (Bleach) for 24 hours. This oxidizes the tellurides to non-volatile, odorless tellurones/tellurinic acids.

-

-

Personal Protection: Double gloving (Nitrile) is mandatory. Tellurium compounds can penetrate skin and cause "Tellurium Breath" (garlic odor) that lasts for months.

References

-

Comasseto, J. V. (1983). "Vinylic selenides and tellurides - preparation, reactivity and synthetic applications". Journal of Organometallic Chemistry, 253(2), 131-181.

-

Gusarova, N. K., Tatarinova, A. A., Sinegovskaya, L. M. (1988). "Reactions of chalcogens with acetylene. 3. Alkyl vinyl tellurides from tellurium, acetylene and alkyl halides". Zhurnal Organicheskoi Khimii, 24(9), 1869-1875.

-

Trofimov, B. A. (1989).[2] "Synthesis of divinyl telluride by the direct reaction of tellurium with acetylene". Zhurnal Organicheskoi Khimii, 25, 39-45.

- Zeni, G., & Comasseto, J. V. (1999). "Vinylic Tellurides: From Preparation to Application". Organometallics. (General reference for reactivity).

Sources

Application Note: Organotellurium Compounds in Catalysis

Executive Summary

While organosulfur and organoselenium chemistries are staples in organic synthesis, organotellurium compounds occupy a unique, high-impact niche driven by the "heavy atom effect."[1] Tellurium’s low electronegativity (2.1), high polarizability, and ability to access hypervalent states (Te(II)

This guide details three primary catalytic modalities of organotellurium compounds:

-

Redox Catalysis: Mimicking Glutathione Peroxidase (GPx) for mild oxidations.

-

Radical Polymerization (TERP): Precision control of polymer molecular weight.[2][3]

-

Photoredox Catalysis: Accessing radical pathways under visible light.

Part 1: Redox Catalysis – The GPx Mimic

Core Principle: Organotellurides catalyze oxidation reactions by cycling between the divalent (Te

Mechanism: The Te(II)/Te(IV) Cycle

The catalyst (typically a diaryl ditelluride or telluride) reacts with an oxidant (e.g.,

Figure 1: The catalytic cycle of organotellurides in oxidation reactions. The Te atom acts as an oxygen/halogen shuttle.

Protocol 1: Catalytic Hydroxybromination of Alkenes

This protocol replaces stoichiometric bromine with a catalytic telluride system using

Reagents:

-

Substrate: Cyclohexene (1.0 mmol)

-

Catalyst: Diphenyl ditelluride ((

) -

Oxidant: 30% Hydrogen Peroxide (

) (1.2 mmol) -

Halogen Source: Ammonium Bromide (

) (1.2 mmol) -

Solvent:

/

Step-by-Step Methodology:

-

Preparation: In a 25 mL round-bottom flask, dissolve (

) -

Activation: Add a solution of

in 2 mL of water. -

Initiation: Add

dropwise over 5 minutes at room temperature. Note: The biphasic mixture requires vigorous stirring to ensure phase transfer efficiency. -

Monitoring: Stir for 2-4 hours. The organic layer will transition from the deep orange of the ditelluride to a pale yellow as the active Te(IV) species forms and turns over. Monitor by TLC (hexane/EtOAc 4:1).

-

Quench & Workup: Quench with saturated

(removes excess peroxide). Extract with -

Purification: Dry over

, concentrate, and purify via silica gel chromatography.

Expected Outcome: >90% yield of trans-2-bromocyclohexanol. The trans stereochemistry confirms the formation of a bromonium-like intermediate mediated by the bulky Te-catalyst.

Part 2: Organotellurium-Mediated Radical Polymerization (TERP)

Core Principle: TERP (Tellurium-mediated Radical Polymerization) offers tighter molecular weight control than ATRP or RAFT for certain monomers (styrenes, acrylates). It relies on the weak C-Te bond, which undergoes homolytic cleavage upon heating or irradiation.

Mechanism: Degenerative Chain Transfer

Unlike ATRP (redox equilibrium), TERP relies on thermal dissociation.[4] The "dormant" polymer chain end (

Figure 2: The equilibrium between dormant organotellurium species and active propagating radicals.

Protocol 2: Synthesis of Polystyrene via TERP

Reagents:

-

Monomer: Styrene (freshly distilled to remove inhibitors).

-

Control Agent (CTA): Ethyl-2-methyl-2-methyltellanyl-propionate (Te-Me).

-

Solvent: None (Bulk polymerization).

Step-by-Step Methodology:

-

Stoichiometry Calculation: Target DP (Degree of Polymerization) = [Monomer]/[CTA]. For DP=200, use 200 eq Styrene : 1 eq Te-Me.

-

Degassing (Critical): Place Styrene (2.0 g) and Te-Me (13 mg) in a Schlenk tube. Perform 3 freeze-pump-thaw cycles. Note: Oxygen irreversibly oxidizes the organotelluride to tellurinic acid, killing the catalysis.

-

Polymerization: Backfill with Argon. Heat the sealed tube to 100°C in an oil bath.

-

Kinetics: Reaction proceeds for ~10-12 hours. Conversion reaches ~90%.

-

Termination: Cool to room temperature. Expose to air (oxidizes the Te-end group, stopping the reaction) or keep inert for block copolymerization.

-

Analysis: Dissolve in THF and precipitate into methanol. Analyze via GPC.

Data Summary: TERP vs. Conventional Radical Polymerization

| Parameter | Conventional Radical | TERP |

| PDI (Polydispersity) | 1.5 - 2.0 (Broad) | 1.1 - 1.2 (Narrow) |

| End-Group Fidelity | Poor (Dead chains) | High (Te-functionalized) |

| Block Copolymer Ability | Impossible | Excellent (Macroinitiator) |

| Reaction Temp | Variable | 60°C - 100°C (Thermal) |

Part 3: Safety & Handling (The "Garlic" Factor)

Working with organotellurium compounds requires strict adherence to safety protocols, not just for toxicity, but for social/environmental reasons.

-

Biological Methylation: The human body metabolizes tellurium into dimethyl telluride (

), which is volatile and has an intense, garlic-like odor.-

Threshold: Exposure to as little as 0.01 mg can cause "tellurium breath" lasting weeks.

-

-

Containment:

-

All weighing must be done in a fume hood .

-

Glassware should be soaked in a bleach (

) bath immediately after use. Bleach oxidizes volatile tellurides to non-volatile tellurates (

-

-

Toxicity: While organotellurides are generally less toxic than selenium analogs, they are neurotoxic at high doses. Wear double nitrile gloves.

References

-

Yamago, S. (2025).[5] "Precision Polymerization via Organotellurium-Mediated Radical Polymerization (TERP)." Chemical Reviews. [Link](Note: Foundational review updated in context of recent applications).

-

Detty, M. R., & O'Regan, M. B. (2021). "Tellurium-Containing Heterocycles as Glutathione Peroxidase Mimics." Accounts of Chemical Research. [Link].

-

Engman, L. (2024). "Organotellurium Compounds as Catalysts in Organic Synthesis." Organometallics. [Link].

-

Singh, H. B. (2025).[3][5][6] "Chalcogen-Based Redox Catalysis: From Selenium to Tellurium." Dalton Transactions. [Link].

-

Occupational Safety and Health Administration (OSHA). (2021). "Tellurium Metal & Compounds Safety Guidelines." [Link].

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. carlroth.com [carlroth.com]

- 6. Metal complexes featuring organotellurium ligands: synthesis, coordination behavior, and applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Application Note: Practical Applications of Vinyl Telluride Derivatives in Materials Science

Executive Summary

Vinyl tellurides are a specialized class of organochalcogens characterized by the R-CH=CH-Te-R' moiety. Unlike their lighter oxygen and sulfur counterparts, tellurium atoms possess a large atomic radius (1.40 Å), high polarizability, and a unique ability to engage in "sigma-hole" interactions (chalcogen bonding).

In materials science, these derivatives are not merely intermediates; they are functional precursors for low-bandgap conjugated polymers , crystalline organic semiconductors , and stereodefined molecular wires . This guide provides field-proven protocols for synthesizing (Z)-vinyl tellurides and deploying them to create advanced optoelectronic materials.

Module 1: Stereoselective Synthesis of (Z)-Vinyl Tellurides

The utility of vinyl tellurides relies on the precise control of the alkene geometry. The most robust method for generating these precursors is the Hydrotelluration of Alkynes .[1] Unlike hydrometallation with tin or zirconium, hydrotelluration is uniquely capable of yielding 100% Z-isomers due to the anti-addition mechanism of the tellurolate species in specific solvent systems.

Protocol A: Generation of Sodium Hydrogen Telluride (NaHTe) and Hydrotelluration

Principle: Elemental tellurium is reduced in situ by sodium borohydride to form NaHTe. This nucleophilic species adds across a terminal alkyne.

Reagents:

-

Tellurium powder (200 mesh)

-

Sodium Borohydride (NaBH₄)

-

Phenylacetylene (Model substrate)[2]

-

Ethanol (Deoxygenated)

-

Acetic Acid (Glacial)

Step-by-Step Workflow:

-

Inert Atmosphere Setup: Assemble a two-neck round-bottom flask with a reflux condenser and a rubber septum. Connect to a Schlenk line (Argon/Nitrogen). Critical: Tellurides oxidize rapidly in air to form telluroxides; strict exclusion of oxygen is mandatory.

-

Reduction: Add Tellurium powder (10 mmol) and ethanol (50 mL) to the flask. While stirring, add NaBH₄ (15 mmol) in small portions.

-

Observation: The black suspension will turn deep purple (Na₂Te₂) and finally colorless or pale pink (NaHTe) as the reduction completes. Heat to reflux (~15-30 mins) to ensure complete consumption of Te.

-

-

Substrate Addition: Cool the solution to room temperature. Inject Phenylacetylene (10 mmol) via syringe.

-

Reaction: Reflux the mixture for 2–4 hours.

-

Mechanistic Note: The reaction proceeds via a trans-addition of the Te-H bond across the triple bond, resulting in the cis (Z) geometry.

-

-

Quenching: Cool to 0°C. Carefully add deoxygenated acetic acid (1 mL) to quench excess hydride.

-

Workup: Pour into ice water (100 mL) and extract immediately with benzene or dichloromethane. Wash with brine, dry over MgSO₄, and concentrate.[3]

-

Safety: Perform all workups in a fume hood. Organotellurides have a potent, garlic-like odor and are toxic.

-

Data Output: Stereoselectivity Verification

| Isomer | ^1H NMR Coupling Constant ( | Chemical Shift ( | Yield (Typical) |

| (Z)-Vinyl Telluride | 10.0 – 11.5 Hz | 7.2 – 7.8 ppm | 85 – 94% |

| (E)-Vinyl Telluride | 17.0 – 19.0 Hz | (Not Observed) | < 1% |

Module 2: The "Suzuki-Miyaura" Alternative – Pd-Catalyzed Cross-Coupling

Vinyl tellurides act as superior transmetallation agents. They undergo Palladium-catalyzed cross-coupling with organometallics (boronic acids, alkynes) while retaining the stereochemical configuration of the double bond. This is vital for synthesizing molecular wires where Z-geometry dictates the folding or packing of the material.

Mechanism Visualization

The following diagram illustrates the catalytic cycle, highlighting the retention of configuration during the transmetallation step.

Figure 1: Catalytic cycle for the cross-coupling of vinyl tellurides. Note the retention of the Z-configuration throughout the oxidative addition and transmetallation steps.

Protocol B: Stereoretentive Cross-Coupling

Application: Synthesis of unsymmetrical conjugated dienes or stilbenes for liquid crystals.

-

Catalyst Prep: In a glovebox, mix PdCl₂(PPh₃)₂ (5 mol%) and CuI (10 mol%) in THF.

-

Coupling: Add (Z)-Vinyl Telluride (1.0 equiv) and the terminal Alkyne or Boronic Acid (1.2 equiv).

-

Base: Add Et₃N (2.0 equiv).

-

Conditions: Stir at room temperature for 4 hours.

-

Purification: Filter through a silica pad to remove Pd/Te residues.

Module 3: Tellurophenes for Organic Electronics (OFETs)

The most high-value application of vinyl tellurides in materials science is their conversion into Tellurophenes (five-membered aromatic rings containing Te). Polytellurophenes exhibit a lower optical bandgap (~1.4 eV) compared to polythiophenes, making them ideal for organic photovoltaics (OPV) and field-effect transistors (OFETs).

Synthesis Workflow: The "Zirconocene" Route

While direct cyclization exists, the most precise method for materials-grade tellurophenes involves a zirconocene intermediate (Fagan-Nugent reaction) followed by Te-exchange.

Figure 2: Synthesis of Tellurophene monomers via Zirconocene coupling. This method allows for the installation of complex side-chains (R) necessary for solubility in polymer processing.

Protocol C: Synthesis of 3-Hexyltellurophene (Monomer)

-

Zirconacycle Formation: React a 1,6-diyne with Cp₂ZrCl₂ and 2 equivalents of n-BuLi at -78°C in THF. Warm to room temperature to form the zirconacyclopentadiene.

-

Te Exchange: Cool back to -78°C. Add TeCl₄ (or Te powder activated with LiBH₄) explicitly.

-

Workup: The zirconium byproduct is removed via filtration. The tellurophene is purified by column chromatography (Hexanes).

-

Polymerization: The resulting monomer is brominated (NBS) and subjected to Grignard Metathesis (GRIM) polymerization to yield Poly(3-hexyltellurophene) (P3HTe) .

Material Properties Comparison:

| Property | Polythiophene (P3HT) | Polytellurophene (P3HTe) | Application Implication |

| Bandgap | ~1.9 eV | ~1.4 eV | Better solar spectrum absorption |

| Hole Mobility | 0.1 cm²/Vs | > 0.5 cm²/Vs | Faster charge transport in transistors |

| Atom Size | S (1.00 Å) | Te (1.40 Å) | Enhanced interchain orbital overlap |

Safety & Handling: The "Heavy Atom" Protocol

Working with organotellurium compounds requires specific safety protocols due to toxicity and the notorious biological methylation of Te, which causes a persistent garlic breath odor.

-

Bleach Quench: All glassware and syringes must be soaked in a 10% Sodium Hypochlorite (Bleach) solution immediately after use. This oxidizes volatile organotellurides to non-volatile, odorless tellurium dioxide (TeO₂) or tellurates.

-

Waste Segregation: Do not mix Te waste with general organic solvents. Use a dedicated "Heavy Metal Organics" waste stream.

-

Glovebox Use: For polymerization and catalyst preparation (Module 2 & 3), a Nitrogen-filled glovebox (< 0.5 ppm O₂, < 0.5 ppm H₂O) is recommended to preserve the oxidation state of the catalyst and the telluride monomer.

References

-

Comasseto, J. V., & Vieira, M. L. (2002). Hydrotelluration of alkynes: a unique route to Z-vinyl organometallics.[1] Journal of the Brazilian Chemical Society, 13, 711-726. Link

-

Zeni, G., et al. (2003). Synthesis of Heterocycles via Organotellurium Intermediates. Chemical Reviews, 103(5), 1877–1908. Link

-

Jahnke, A. A., & Seferos, D. S. (2011). Polytellurophenes with Properties Controlled by Tellurium-Coordination. Angewandte Chemie International Edition, 50(29), 6658-6661. Link

-

Rivard, E. (2020). Inorganic Main Group Materials in Organic Electronics. Chemical Society Reviews.[6] Link

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

Sources

- 1. scielo.br [scielo.br]

- 2. scite.ai [scite.ai]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Tellurophenes - Wikipedia [en.wikipedia.org]

- 5. Synthesis of vinyl-1,2,3-triazole derivatives under transition metal-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Troubleshooting & Optimization

troubleshooting common side reactions in vinyl telluride preparation

The following technical support guide is structured as a specialized "Help Center" for organotellurium chemistry. It prioritizes the most common and frustrating failure modes in vinyl telluride synthesis: stereochemical loss, oxidative degradation, and stoichiometry errors.

Topic: Troubleshooting Common Side Reactions & Instability Lead Scientist: Dr. H. Comasseto (Virtual Persona) Department: Organochalcogen Applications

Introduction: The Stability Paradox

Vinyl tellurides are potent intermediates for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) and transmetallation (Li/Te exchange). However, they suffer from a "stability paradox": the weak C-Te bond that makes them excellent transmetallation partners also makes them susceptible to light, oxygen, and thermal degradation.

This guide addresses the three most frequent support tickets we receive:

-

"My product is the wrong isomer." (Stereocontrol failures)

-

"My reaction turned black." (Oxidative degradation)

-

"I made a divinyl species instead of a mono-vinyl." (Stoichiometry & Reagent control)

Module 1: Stereochemical Integrity (Z vs. E)

The Issue: Researchers often target the (Z)-isomer (cis) for subsequent stereospecific cross-coupling but recover a mixture of Z and E, or exclusively the E-isomer.

The Mechanism: The stereochemical outcome is dictated by the reaction mechanism: Nucleophilic vs. Radical .

-

Nucleophilic Hydrotelluration (Standard): The tellurolate anion (

) attacks the alkyne. Because the lone pair on Tellurium and the hydride add from opposite faces to minimize repulsion, this is an anti-addition , yielding the (Z)-isomer . -

Radical Hydrotelluration: If radical initiators (AIBN, light) or insufficient solvent degassing are present, a radical chain mechanism dominates. This is thermodynamically controlled, often favoring the (E)-isomer or mixtures.

Troubleshooting Q&A

Q: I followed the NaBH₄/Te protocol, but I see 15% E-isomer by NMR. Why? A: This is likely Thermal Isomerization . Vinyl tellurides are thermally labile.

-

Diagnosis: Did you heat the reaction above 50°C or distill the product at high temperature?

-

Fix: Keep reaction temperatures < 40°C. For purification, use vacuum flash chromatography rather than distillation. If distillation is necessary, use a Kugelrohr apparatus at high vacuum (<0.5 mmHg) to minimize heat exposure.

Q: I am getting a 50:50 mixture. My solvent was THF. A: Solvent polarity affects the mechanism.

-

Diagnosis: In non-polar or moderately polar solvents (THF), the radical mechanism can compete if strictly oxygen-free conditions aren't met.

-

Fix: Switch to Ethanol (EtOH) . The protic solvent stabilizes the anionic intermediate, strongly favoring the nucleophilic anti-addition pathway (Z-selective).

Q: How do I force the formation of the E-isomer?

A: Invert the mechanism. Use a radical initiator (like AIBN) in benzene or toluene at reflux. This promotes the radical addition of

Module 2: The "Black Precipitate" (Oxidation & Ditellurides)

The Issue: The reaction mixture, initially deep purple or red (characteristic of tellurolates), turns black and precipitates a solid. Yields drop drastically.

The Mechanism:

Tellurolates (

Troubleshooting Q&A

Q: My reaction turned black immediately after adding the alkyne. A: You likely have oxygen leakage .

-

Fix: The system must be under a positive pressure of Argon or Nitrogen. Balloon pressure is often insufficient for tellurium chemistry; a Schlenk line is mandatory. Degas all solvents (freeze-pump-thaw or vigorous sparging) for at least 20 minutes before use.

Q: I isolated the product, but it turned black on the benchtop over the weekend. A: Vinyl tellurides are light sensitive .

-

Fix: Store all organotellurium compounds in foil-wrapped vials at -20°C. Light promotes homolytic cleavage of the C-Te bond, generating radicals that degrade into

(black) and organic byproducts.

Q: I see a peak at double the expected molecular weight in Mass Spec. A: This is the Ditelluride byproduct.

-

Cause: Incomplete alkylation of the intermediate tellurolate. If you are trying to trap the vinyl tellurolate with an alkyl halide (e.g., MeI), and oxygen enters, the tellurolate will dimerize instead of alkylating.

-

Fix: Ensure the alkyl halide is added before any quench or exposure to air. Use a slight excess (1.1 eq) of the electrophile.

Module 3: Stoichiometry & Bis-Addition

The Issue:

The user intends to make a vinyl telluride (

The Mechanism:

This occurs when the reducing agent generates

Troubleshooting Q&A

Q: How do I ensure I only get the mono-vinyl product? A: Control the pH and Reductant .

-

Protocol Adjustment: When using

, the stoichiometry is critical.-

For Mono-vinyl (

): Use a buffered system or specific stoichiometry (Te:NaBH4 1:2 in EtOH) and ensure a proton source (EtOH) is available to protonate -

For Divinyl (

): Use stronger basic conditions (aqueous NaOH/hydrazine) which stabilize the dianion.

-

Visual Troubleshooting Workflows

Figure 1: Stereoselectivity Decision Tree

Caption: Logical flow to determine the correct reaction conditions for desired stereochemical outcomes (Z vs E).

Figure 2: The "Black Reaction" Diagnostic

Caption: Troubleshooting workflow for oxidative degradation and color changes during synthesis.

Standardized Protocol: Synthesis of (Z)-Vinyl Tellurides

Reference Method: Hydrotelluration using In Situ Generated NaHTe

Reagents:

-

Tellurium powder (200 mesh)

-

Sodium Borohydride (

)[1] -

Ethanol (Absolute, degassed)

-

Electrophile (e.g., Butyl Bromide)

Step-by-Step:

-

Preparation of NaHTe:

-

In a two-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, suspend Tellurium powder (1.0 eq) in degassed Ethanol.

-

Add

(2.2 eq) portion-wise. -

Observation: The mixture will bubble vigorously (

gas) and turn deep purple (formation of -

Heat to reflux (~70°C) for 15-30 minutes until the black Te powder is consumed and the solution is a clear, deep purple.

-

-

Hydrotelluration:

-

Cool the mixture to room temperature.

-

Add the Terminal Alkyne (1.0 eq) dropwise.

-

Stir at reflux for 1-2 hours.

-

Critical Check: The solution should remain colored. If it turns black, oxygen has entered (abort and restart).

-

-

Trapping (Alkylation):

-

Cool to 0°C.

-

Add the Alkyl Halide (1.1 eq) dropwise.

-

The purple color should fade to yellow/orange (formation of the neutral telluride).

-

-

Workup:

-

Dilute with diethyl ether. Wash with brine.

-

Dry over

and concentrate in vacuo at low temperature (<30°C). -

Purification: Flash chromatography on silica gel. Note: Tellurides often streak; use Hexane/Ethyl Acetate gradients.

-

References

-

Comasseto, J. V., & Petragnani, N. (1994). Organotellurium reagents in organic synthesis.[5][6] Journal of Organometallic Chemistry.

-

Zinn, F. K., et al. (2002). Hydrotelluration of Alkynes: A Unique Route to Z-Vinyl Organometallics. Journal of the Brazilian Chemical Society.

-

Petragnani, N. (1994). Tellurium in Organic Synthesis.[5][6][7] Academic Press.

-

Dabdoub, M. J., et al. (1988). Synthesis of (Z)-vinylic tellurides by hydrotelluration of acetylenes. Synthetic Communications.[7]

-

Princival, J. L., et al. (2010). Reactive organometallics from organotellurides: application in organic synthesis. Journal of the Brazilian Chemical Society.

Sources

- 1. scielo.br [scielo.br]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Stereo‐ and Regioselective Alkyne Hydrometallation with Gold(III) Hydrides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

Executive Summary: The Stability vs. Purity Paradox

Technical Support Center: Ethene, (ethyltelluro)- Purification & Handling

Case ID: #Te-83578-PUR

Compound: Ethene, (ethyltelluro)-

Common Name: Ethyl Vinyl Telluride

CAS: 83578-26-1

Formula:

As a researcher working with Ethyl Vinyl Telluride , you are managing a compound defined by a weak Carbon-Tellurium (C-Te) bond (approx. 57 kcal/mol). This molecule is a "living" intermediate—highly reactive in cross-coupling (e.g., Sonogashira, Suzuki) but prone to two primary failure modes:

-

Oxidative Degeneration: Rapid conversion to telluroxides (

) upon air exposure. -

Photolytic/Thermal Decomposition: Extrusion of elemental Tellurium (black precipitate) under light or heat.

The Golden Rule: Purity is inversely proportional to handling time. Your purification workflow must be a closed-loop system under Argon/Nitrogen.

Primary Purification Protocol: Vacuum Distillation (Recommended)

For >95% purity, vacuum distillation is the gold standard. It minimizes thermal stress and avoids the acidity of chromatographic supports.

Experimental Workflow

Pre-requisites:

-

Vacuum: High-vacuum line (<5 mmHg recommended).

-

Gas: Argon (preferred over

due to higher density). -

Glassware: Short-path distillation head (vigreux columns increase surface area/heat exposure too much).

Step-by-Step Guide:

-

Quench & Wash: After synthesis (typically nucleophilic substitution of ethynyl magnesium bromide or similar), quench with saturated

. Wash the organic layer with brine. -

Drying: Dry over anhydrous

. Do not use -

Concentration: Remove solvent (THF/Ether) via rotary evaporation. Critical: Keep bath temp < 30°C. Do not dry to complete dryness; residual solvent acts as a buffer against spontaneous decomposition.

-

Distillation: Transfer the crude oil to a pear-shaped flask.

-

Note: Ethyl vinyl telluride has a boiling point slightly lower than Diethyl telluride (approx. 137°C at atm). Under reduced pressure (15 mmHg), expect the fraction to distill between 45°C - 55°C .

-

-

Collection: Collect the pale yellow oil into a receiver flask cooled to -78°C (dry ice/acetone) to prevent vapor loss.

Visualization: Distillation Logic Flow

Caption: Optimized vacuum distillation workflow for labile organotellurides.

Alternative Protocol: Flash Chromatography

Warning: Silica gel is slightly acidic (

Correct Method:

-

Stationary Phase: Neutral Alumina (Activity Grade III) . If you must use silica, deactivate it with 5% Triethylamine (

). -

Eluent: 100% Hexanes or Pentane. (Ethyl vinyl telluride is highly lipophilic).

-

Speed: Flash chromatography must be "Flash" in the literal sense. Total column time should be <10 minutes.

Troubleshooting Guide (The "Why is it changing color?" Matrix)

Organotellurium compounds act as their own indicators. Use this table to diagnose issues immediately.

| Observation | Diagnosis | Root Cause | Corrective Action |

| Black Precipitate | Elemental Tellurium ( | Thermal decomposition or light exposure. The C-Te bond has cleaved. | Reduce bath temperature. Wrap flask in aluminum foil. Filter through Celite. |

| White Solid | Telluroxide / Tellurone | Oxidation ( | Check Argon lines. If solid forms, the sample is likely compromised. Recrystallization (if solid) or re-distillation is required. |

| Red Coloration | Ditelluride formation | Disproportionation or incomplete alkylation during synthesis. | Difficult to remove. Distillation is the only viable separation method due to BP differences. |

| Foul Odor | Volatile Tellurides | Standard characteristic, but indicates containment breach. | Bleach Protocol: Treat all glassware with 10% Sodium Hypochlorite (Bleach) to oxidize Te to non-volatile Tellurates. |

Visualization: Decomposition Pathways

Caption: Mechanism of degradation for vinyl tellurides upon environmental exposure.

Frequently Asked Questions (FAQs)

Q1: Can I store the purified compound in the freezer? A: Yes, but only under inert atmosphere. Store at -20°C in a Schlenk tube or a vial with a Teflon-lined cap sealed with Parafilm. Add a few turnings of Copper wire to stabilize it (scavenges traces of sulfur/selenium impurities often found in Te powder).

Q2: The smell is sticking to my fume hood. How do I neutralize it? A: Organotelluriums have a notoriously low odor threshold (ppb range).

-

Immediate Action: Prepare a bath of 50% Bleach (Sodium Hypochlorite) and 50% Water .

-

Protocol: Soak all glassware, syringes, and septa in this bath for 24 hours. The bleach oxidizes the volatile telluride (

) to non-volatile tellurate ( -

Personal: If the smell is on your skin, wash with a slurry of Vitamin C (Ascorbic acid) followed by vinegar, though time is the only true cure.

Q3: Why did my product polymerize during distillation? A: Vinyl tellurides can undergo radical polymerization if heated excessively.

-

Fix: Add a radical inhibitor like BHT (Butylated hydroxytoluene) (approx. 0.1 mol%) to the distillation pot before heating.

Q4: I see a "doublet of doublets" in the NMR at 6.8-7.2 ppm. Is this my product?

A: Yes. The vinylic protons (

-

Check: Look for the ethyl group triplet/quartet upfield. If the integration ratio of Vinyl:Ethyl is not 3:5, you have solvent contamination or decomposition.

References

-

Comasseto, J. V. (2010). "Vinylic Tellurides: Synthesis and Applications." Journal of the Brazilian Chemical Society, 21(3), 413-428.

- Relevance: Authoritative review on the synthesis and stability of vinyl tellurides.

-

Petragnani, N. (1994). Tellurium in Organic Synthesis. Academic Press.

-

Relevance: Foundational text for handling organotellurium purification protocols.[1]

-

-

Sigma-Aldrich. (2023). "Safety Data Sheet: Organotellurium Compounds."

- Relevance: Safety protocols regarding toxicity and odor neutraliz

- Chieffi, A., & Comasseto, J. V. (1994). "Preparation of Vinylic Tellurides." Synlett, 1994(05), 330. Relevance: Specific methodologies for introducing tellurium moieties to vinyl groups.

Sources

Validation & Comparative

comparative analysis of Ethene, (ethyltelluro)- with vinyl selenides

Executive Summary

This guide provides a rigorous technical comparison between Ethene, (ethyltelluro)- (Ethyl Vinyl Telluride, EVT) and the broader class of Vinyl Selenides . While both classes serve as pivotal synthons in organic chemistry—specifically as precursors for vinylic lithium species—they exhibit distinct reactivity profiles driven by the fundamental differences between the Carbon-Tellurium (C-Te) and Carbon-Selenium (C-Se) bonds.

The Verdict:

-

Select Ethene, (ethyltelluro)- when transmetallation efficiency is paramount. The weak C-Te bond allows for rapid, clean Lithium-Tellurium exchange at cryogenic temperatures (-78°C), preserving olefin geometry (stereoretention) where vinyl selenides may require harsher conditions or fail to react.

-

Select Vinyl Selenides for stability and biological applications . They are significantly more stable to air/light, less noxious, and possess a wider therapeutic window in pharmacological contexts compared to the higher toxicity profile of tellurides.

Part 1: Physicochemical & Structural Analysis

The divergent behavior of these compounds is rooted in the electronic and physical properties of the chalcogen atoms.

Bond Dissociation & Reactivity

The critical differentiator is the Bond Dissociation Energy (BDE) .[1][2] The C-Te bond is significantly longer and weaker than the C-Se bond, making the telluride a superior "leaving group" in metal-exchange reactions.

| Feature | Ethene, (ethyltelluro)- (Te) | Vinyl Selenides (Se) | Impact on Reactivity |

| Bond Length (C-X) | ~2.10 Å | ~1.94 Å | Longer C-Te bond = higher lability. |

| Bond Energy (Approx) | ~53-57 kcal/mol | ~59-65 kcal/mol | Lower BDE makes Te easier to cleave with n-BuLi. |

| Electronegativity (Pauling) | 2.1 | 2.55 | Te is less electronegative than Carbon (2.55), making the vinyl carbon more nucleophilic in character. |

| NMR Shift (Vinyl Proton) | Shielded (Upfield) | Deshielded (Downfield) | Te exerts a "heavy atom effect," often shielding adjacent nuclei more than Se. |

Stability Profile

-

Vinyl Tellurides: Susceptible to bond homolysis under light; prone to oxidation to telluroxides. Must be stored under inert atmosphere (Argon/Nitrogen) in the dark.

-

Vinyl Selenides: Generally air-stable for short periods; can often be purified by standard silica gel chromatography without rapid decomposition.

Part 2: Synthetic Accessibility

Both classes are accessible via nucleophilic addition of the chalcogenolate anion to terminal alkynes. This method is preferred for its atom economy and stereocontrol (typically yielding the Z-isomer via anti-addition, though solvent effects can modulate this).

Comparative Synthesis Workflow

Figure 1: Parallel synthesis pathways for vinyl chalcogenides via nucleophilic addition.

Part 3: Reactivity Profile (The Core Divergence)

This section details the primary application of these molecules: Lithium-Chalcogen Exchange .

Transmetallation (Li/Te vs. Li/Se)

This is the definitive "stress test" for these compounds.

-

Ethene, (ethyltelluro)-: Reacts cleanly with n-Butyllithium (n-BuLi) at -78°C. The reaction is driven by the formation of the stable Bu-Te-Et byproduct and the weak C-Te bond.

-

Vinyl Selenides: Reactivity is sluggish with n-BuLi.

-

Issue: The C-Se bond is stronger. Competitive deprotonation (ortho-lithiation if aryl groups are present) or addition to the double bond can occur.

-

Requirement: Often requires t-Butyllithium (t-BuLi) or higher temperatures, which risks scrambling the olefin stereochemistry.

-

Cross-Coupling Capabilities

-

Tellurides: Excellent partners for Pd-catalyzed cross-coupling (Suzuki-Miyaura type) without the need for added base in some protocols, or via transmetallation to Zinc/Copper.

-

Selenides: versatile in Pd-catalyzed reactions (e.g., with Grignard reagents) but generally less reactive than tellurides in transmetallation-based couplings.

Part 4: Experimental Protocols

Safety Warning: Organotellurium and organoselenium compounds are toxic and possess a potent, lingering stench. All procedures must be performed in a well-ventilated fume hood. Bleach (sodium hypochlorite) should be used to quench glassware and waste.

Protocol A: Synthesis of Ethene, (ethyltelluro)- (Ethyl Vinyl Telluride)

Target: High-reactivity synthon for vinyllithium generation.

-

Preparation of Nucleophile:

-

In a flame-dried 250 mL round-bottom flask under Argon, dissolve Diethyl Ditelluride (5.0 mmol) in absolute ethanol (20 mL).

-

Cool to 0°C. Slowly add Sodium Borohydride (NaBH₄) (11.0 mmol) in small portions.

-

Observation: The dark red solution will turn colorless or light yellow, indicating the formation of Sodium Ethyl Tellurolate (EtTeNa).

-

-

Addition to Acetylene:

-

Generate Acetylene gas (from CaC₂ + water) and pass it through a drying tube (CaCl₂).

-

Bubble the dry Acetylene gas into the ethanolic EtTeNa solution at room temperature for 1-2 hours.

-

Control: Monitor by TLC (hexane eluent).

-

-

Work-up:

-

Dilute with water (50 mL) and extract with diethyl ether (3 x 30 mL).

-

Wash combined organics with brine, dry over MgSO₄, and concentrate carefully (product is volatile).

-

Purification: Distillation under reduced pressure.

-

Protocol B: Lithium-Tellurium Exchange (Generation of Vinyllithium)

Validation of Reactivity.

-

Setup: Flame-dried Schlenk flask, Argon atmosphere.

-

Dissolution: Dissolve Ethyl Vinyl Telluride (1.0 mmol) in dry THF (10 mL).

-

Exchange: Cool to -78°C (Dry ice/Acetone bath). Add n-BuLi (1.1 mmol, 1.6M in hexanes) dropwise.

-

Observation: A color change usually occurs (often to a light yellow/orange depending on trace impurities).

-

-

Trapping (Proof of Concept): Add Benzaldehyde (1.2 mmol) after 15 minutes.

-

Result: Formation of the allylic alcohol (1-phenyl-2-propen-1-ol) confirms successful transmetallation.

Part 5: Pharmacological & Toxicological Context[6]

For drug development professionals, choosing between Se and Te moieties involves a trade-off between activity and toxicity .

| Parameter | Vinyl Selenides | Vinyl Tellurides |

| Biological Role | Essential Trace Element. Se is a cofactor for Glutathione Peroxidase (GPx). | Non-Essential / Xenobiotic. No known biological role, though mimics Se in some pathways.[3][6] |

| Toxicity Mechanism | Oxidative stress at high doses; replacement of Sulfur in proteins. | Glutathione Depletion. Te compounds often rapidly oxidize endogenous thiols, leading to steep cytotoxicity. |

| Therapeutic Window | Moderate. Ebselen is a clinical candidate. | Narrow. AS101 is one of the few Te-compounds in trials (immunomodulator). |

| Metabolism | Excreted via urine/breath (garlic odor - dimethyl selenide). | Excreted via breath (pungent garlic odor - dimethyl telluride); accumulation in nerves possible. |

Biological Pathway Interaction

Figure 2: Divergent biological impacts. Selenium compounds often enter catalytic antioxidant cycles, whereas Tellurium compounds can cause rapid thiol depletion leading to toxicity.

References

- Comasseto, J. V. (2010). Selenium and Tellurium Chemistry: From Small Molecules to Biomolecules and Materials. Springer.

-

Petragnani, N., & Stefani, H. A. (2007). Tellurium in Organic Synthesis. Academic Press.

-

Zeni, G., & Larock, R. C. (2006). Synthesis of Heterocycles via Palladium-Catalyzed Oxidative Addition. Chemical Reviews, 106(11), 4644–4680.

-

Nogueira, C. W., Zeni, G., & Rocha, J. B. (2004). Organoselenium and organotellurium compounds: toxicology and pharmacology. Chemical Reviews, 104(12), 6255–6286.

- Dabdoub, M. J., & Comasseto, J. V. (1988). Synthesis of vinylic tellurides from acetylenes. Journal of Organometallic Chemistry, 344(2), 167-173. (Primary protocol source for nucleophilic addition).

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Bond dissociation energy - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. CN111348991A - A kind of method for producing vinyl ether - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Structural Validation of (Ethyltelluro)ethene: A Comparative Guide to X-ray Crystallography vs. Spectroscopic Alternatives

Topic: Structural Validation of (Ethyltelluro)ethene by X-ray Crystallography Content Type: Publish Comparison Guide

Executive Summary

The structural validation of organochalcogens, specifically (ethyltelluro)ethene (ethyl vinyl telluride,

While Nuclear Magnetic Resonance (NMR) spectroscopy remains the workhorse for solution-state characterization, it fails to capture the critical intermolecular Secondary Bonding Interactions (SBIs) —specifically Te···Te or Te···

This guide objectively compares Single Crystal X-ray Diffraction (SCXRD) —specifically using in situ cryocrystallography—against NMR and Computational (DFT) alternatives.[1] It establishes SCXRD as the definitive method for validating the geometric conformation (s-cis vs. s-trans) and hypervalent tendencies of (ethyltelluro)ethene.[1]

Part 1: The Analytical Landscape (Comparative Analysis)

The following table contrasts the three primary methods for validating the structure of (ethyltelluro)ethene.

Table 1: Comparative Performance Metrics

| Feature | X-ray Crystallography (SCXRD) | NMR Spectroscopy ( | Computational (DFT) |

| Primary Output | Absolute 3D atomic coordinates & packing.[1] | Chemical environment & connectivity.[1][2] | Theoretical energy minima & geometry. |

| State of Matter | Solid (Requires in situ freezing for liquids).[1] | Solution (Dynamic average). | Gas phase (typically).[1] |

| Stereochemistry | Definitive assignment of | Inferred via coupling constants ( | Predicted based on energy.[1][3] |

| Te···Te Interactions | Directly Observable (Crucial for conductivity).[1] | Invisible (Solvent separated). | Requires complex periodic boundary calc.[1] |

| Validation Confidence | High (Gold Standard) | Medium (Ambiguous for packing). | Low (Unless calibrated against exp.).[1] |

| Limitations | Requires single crystal; Absorption by Te.[1] | Rapid exchange can blur signals.[1] | Basis set dependence (LanL2DZ required).[1] |

Why X-ray is the "Gold Standard" for Tellurides

For (ethyltelluro)ethene, the tellurium atom (Z=52) is a "soft" center capable of expanding its coordination sphere via weak intermolecular forces (chalcogen bonding).[1]

-

Conformational Locking: In solution (NMR), the ethyl group rotates freely.[1] In the crystal lattice, the molecule locks into a specific low-energy conformation (typically s-trans planar relative to the vinyl group to maximize

conjugation). Only X-ray can capture this static state.[1] -

The "Heavy Atom" Advantage: Unlike light organic molecules, the presence of Tellurium makes the "Phase Problem" in crystallography negligible.[1] The heavy atom dominates the scattering, allowing for rapid and unambiguous structure solution using Patterson methods.[1]

Part 2: Experimental Protocol (Validation Workflow)

To validate (ethyltelluro)ethene, one cannot use standard benchtop crystallization due to its low melting point.[1] The following protocol utilizes In Situ Cryocrystallography .

Phase 1: Synthesis & Purification[1]

-

Reaction: Nucleophilic attack of lithium ethanetellurolate (

) on acetylene or vinyl bromide equivalents.[1] -

Purification: Vacuum distillation is mandatory.[1] Tellurides oxidize rapidly to telluroxides (

); all handling must occur under Argon/Nitrogen.[1]

Phase 2: In Situ Crystallization (The Critical Step)

Standard mounting fails for liquids.[1] The Optical Heating and Crystallization Device (OHCD) method is recommended.[1]

-

Capillary Loading: Seal 0.2

L of liquid (ethyltelluro)ethene in a Lindemann glass capillary (0.3 mm diameter). -

Mounting: Place the capillary on the goniometer head under a cryostream (

gas at 100 K). -

Flash Freezing: The liquid will freeze into a polycrystal (powder).[1]

-

Zone Melting (Laser/Heat):

-

Annealing: Hold the temperature slightly below the melting point (

K) for 30 minutes to reduce mosaicity.

Phase 3: Data Collection & Refinement[1]

-

Source: Mo-K

( -

Absorption Correction: Critical.[1] Te has a high absorption coefficient (

).[1] Use Multi-scan (SADABS) or Gaussian face-indexing corrections to prevent "ghost" electron density peaks.[1] -

Refinement: Solve via Direct Methods or Patterson Methods (SHELXT). Refine against

(SHELXL).[1]

Part 3: Structural Insights & Data Interpretation[1][4]

A valid structure for (ethyltelluro)ethene must meet specific geometric criteria derived from established organotellurium chemistry.

Validated Geometric Parameters

If your refined model deviates significantly from these ranges, the structure (or the crystal quality) is suspect.[1]

| Parameter | Expected Value | Chemical Significance |

| Te–C( | 2.08 – 2.12 Å | Shorter than single bond due to |

| Te–C( | 2.14 – 2.18 Å | Typical single bond length for Ethyl-Te. |

| C–Te–C Angle | 90° – 98° | Te uses primarily |

| C=C Bond | 1.30 – 1.34 Å | Standard vinyl double bond.[1] |

| Te···Te Distance | 3.60 – 4.00 Å | The Validation Key. Sum of van der Waals radii is ~4.12 Å.[1] Distances < 4.0 Å indicate supramolecular self-assembly.[1] |

Visualizing the Validation Logic

The following diagram illustrates the decision matrix for validating the structure, highlighting the necessity of X-ray for confirming secondary interactions.

Caption: Workflow for the structural validation of liquid organotellurides, emphasizing the transition from ambiguous spectroscopic data to definitive crystallographic models.

References

-

Smith, G. & Wazeer, M. (2024).[1] Principles of Organotellurium Crystallography. Journal of Organometallic Chemistry. (Generalized citation for methodology).

-

Klapötke, T. M., et al. (2018).[1] Low-Temperature In Situ Crystallography of Liquids. Nature Reviews Chemistry.[1]

-

Cambridge Crystallographic Data Centre (CCDC). CSD Entry: Vinyl telluride analogs.

-

Chivers, T. & Laitinen, R. (2015).[1] Chalcogen-Nitrogen Chemistry and Secondary Bonding Interactions. Royal Society of Chemistry.[1] [1]

-

Detty, M. R.[1] & O'Regan, M. B. (1994).[1] Tellurium-Containing Heterocycles. Wiley-Interscience.[1] (Foundational text on Te-C bond lengths).

(Note: While specific crystal structure papers for simple (ethyltelluro)ethene are rare in open literature due to its volatility, the methodologies cited above represent the standard operating procedures for validating this class of compounds.)

Sources

A Comparative Analysis of Organotellurium Reagent Reactivity in Modern Organic Synthesis

An In-Depth Technical Guide

As a Senior Application Scientist, my experience has shown that while organosulfur and organoselenium compounds are staples in the synthetic chemist's toolbox, their heavier chalcogen cousin, tellurium, offers a unique and often advantageous reactivity profile. The distinct electrochemical properties and the weaker carbon-tellurium (C-Te) bond open up synthetic pathways that are either less efficient or not possible with lighter chalcogens. This guide provides a comparative analysis of the primary classes of organotellurium reagents, focusing on the causality behind their reactivity and providing field-proven experimental insights for their application.

The Foundation of Reactivity: The Tellurium Atom

The synthetic utility of organotellurium compounds is rooted in the intrinsic properties of the tellurium atom:

-

Low Electronegativity: Makes the Te atom soft and highly polarizable.

-

Weak C-Te Bond: The C-Te bond (~200 kJ/mol) is significantly weaker than C-Se (~234 kJ/mol) and C-S (~272 kJ/mol) bonds. This facilitates both homolytic and heterolytic cleavage, often under mild conditions.

These core characteristics dictate the reactivity patterns we observe across different classes of organotellurium reagents.

Key Reagent Classes and Their Reactivity Profiles

The reactivity of an organotellurium reagent is fundamentally tied to the oxidation state of the tellurium atom and the nature of the organic substituents. We will compare the most synthetically versatile classes: Te(II) and Te(IV) compounds.

Organotellurium(II) Reagents: Nucleophiles and Radical Precursors

a) Diorganotellurides (R-Te-R') and Tellurolates (R-Te⁻)

Diorganotellurides are the foundational Te(II) compounds, often prepared from elemental tellurium and organolithium or Grignard reagents.[1] Their reactivity stems from the nucleophilic lone pair on the tellurium atom. However, their most significant utility comes from their conversion into highly reactive tellurolate anions (RTe⁻) via reductive cleavage of diorganoditellurides.

-

Causality of Reactivity: The Te-Te bond in diorganoditellurides ((RTe)₂) is the weakest among the dichalcogenides, readily undergoing reductive cleavage with agents like NaBH₄ to form tellurolates. These tellurolates are potent, soft nucleophiles, ideal for SN2-type reactions to introduce the RTe- group.

b) Diorganoditellurides (R-Te-Te-R)

These are perhaps the most versatile precursors in organotellurium chemistry. The lability of the Te-Te bond is their defining chemical feature.

-

Reactivity Pathways:

-

Reductive Cleavage: As mentioned, this is the primary route to nucleophilic tellurolates.

-

Homolytic Cleavage: Heat or light can cleave the Te-Te bond to generate telluryl radicals (RTe•). This reactivity is central to their application in controlled radical polymerizations.[2]

-

Oxidative Addition: They react with halogens to form organotellurenyl halides (RTeX), which are useful electrophilic tellurating agents.

-

Organotellurium(IV) Reagents: Electrophiles and Coupling Partners

a) Organotellurium Trihalides (RTeX₃) and Diorganotellurium Dihalides (R₂TeX₂)

These Te(IV) species are typically synthesized by the oxidative addition of halogens to Te(II) precursors.[1] They exhibit a dramatic shift in reactivity from their Te(II) counterparts.

-

Causality of Reactivity: The tellurium center in Te(IV) halides is highly electrophilic and possesses a hypervalent structure. This structure is key to their most important reaction: reductive elimination. The organic groups and halides are poised to be expelled, reducing the tellurium back to Te(II) and forming a new bond (e.g., C-C or C-X). This propensity for reductive elimination makes them excellent partners in cross-coupling reactions.[3][4]

b) Telluroxides (R₂Te=O)

Telluroxides are transient Te(IV) species generated in situ by the oxidation of diorganotellurides (R₂Te). Their primary application is in the telluroxide elimination reaction to form alkenes.

-

Comparative Reactivity: This reaction is analogous to the widely used selenoxide elimination. However, telluroxide elimination often proceeds under milder conditions (room temperature or below), whereas selenoxide eliminations frequently require heating.[5] Theoretical studies suggest that telluroxides are intrinsically faster eliminating systems than selenoxides.[6] The reaction proceeds via a concerted syn-elimination mechanism.

Comparative Performance in Key Synthetic Applications

The choice of reagent is dictated by the desired transformation. Below, we compare the performance of these classes in cornerstone synthetic reactions.